![molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6](/img/structure/B1316458.png)

7-Chloro-1H-imidazo[4,5-B]pyridine

Vue d'ensemble

Description

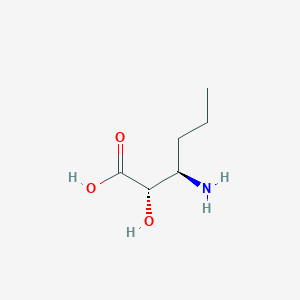

7-Chloro-1H-imidazo[4,5-B]pyridine is a beige to light orange solid . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .

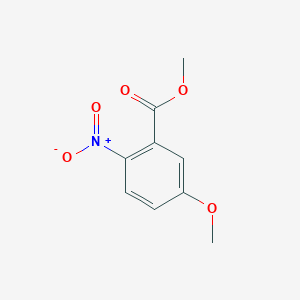

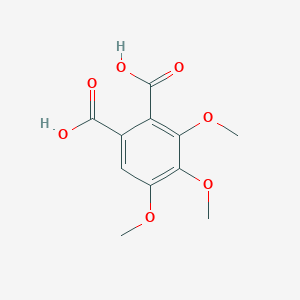

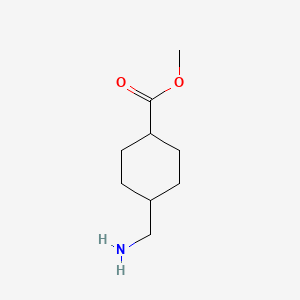

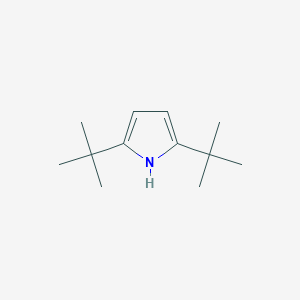

Synthesis Analysis

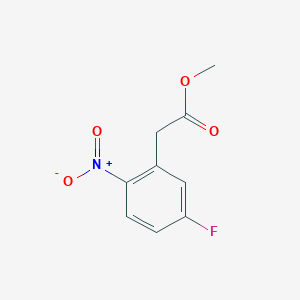

The synthesis of imidazo[4,5-B]pyridine derivatives often involves reactions under phase transfer catalysis conditions . For example, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride–cis or trans with 2,3-diaminopyridine in MeOH, resulting in the corresponding 1H-imidazo[4,5-B]pyridine .Molecular Structure Analysis

The molecular structure of this compound is C6H4ClN3 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .Chemical Reactions Analysis

Imidazo[4,5-B]pyridine derivatives are known to undergo various chemical reactions. For instance, the reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride under certain conditions yields 2-cyanoimidazopyridine .Physical And Chemical Properties Analysis

This compound is a beige to light orange solid . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Science des Matériaux et Optoélectronique

Les dérivés de 7-Chloro-1H-imidazo[4,5-B]pyridine ont montré un grand potentiel en science des matériaux, en particulier dans le développement de dispositifs optoélectroniques. Leurs propriétés luminescentes les rendent adaptés à des applications telles que les capteurs, les médicaments anticancéreux et les émetteurs pour la microscopie et l'imagerie confocales .

Applications Pharmaceutiques

Ce composé a été utilisé dans des applications chimiothérapeutiques en raison de ses propriétés bioactives. Il présente une forte affinité pour le facteur de libération de la corticotropine et a démontré des actions anticancéreuses, antivirales, antimitotiques et tuberculostatiques en fonction des substituants sur l'hétérocycle .

Activité Antimicrobienne

Les caractéristiques antimicrobiennes des dérivés de this compound sont significatives, la recherche explorant de nouvelles voies vers ces composés pour le développement d'agents antimicrobiens .

Approches Synthétiques

Diverses approches synthétiques ont été développées pour les dérivés de l'imidazo[4,5-b]pyridine, qui sont cruciales pour leur application dans différents domaines. Les méthodes populaires comprennent les réactions de condensation-déshydratation et les conditions oxydantes .

Réactions Chimiques et Dérivés

Des recherches sur les réactions chimiques impliquant les 5-aminoimidazoles et leur interaction avec d'autres composés comme les 3-nitro-4H-chromènes-4-ones ont conduit à des rendements élevés de dérivés de l'imidazo[4,5-b]pyridine, élargissant les applications potentielles de ces composés .

Mécanisme D'action

Target of Action

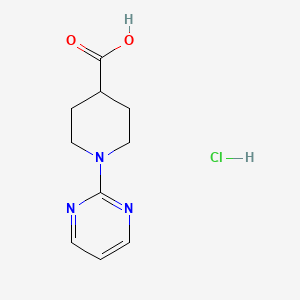

For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

For instance, the synthesis of a novel imidazo[4,5-b]pyridine relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including antimicrobial , anti-inflammatory , and cytotoxic activities .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

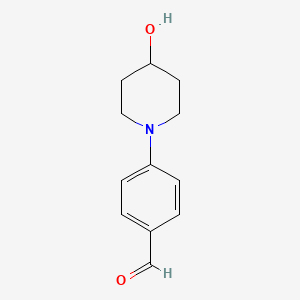

7-Chloro-1H-imidazo[4,5-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor, thereby affecting cell cycle regulation . Additionally, this compound has been shown to interact with the angiotensin II receptor, exhibiting antagonist properties that could be beneficial in cardiovascular diseases . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent . This compound also affects the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, it modulates the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . Similarly, its antagonist action on the angiotensin II receptor involves blocking the receptor’s active site, preventing angiotensin II from binding and activating the receptor . These binding interactions result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . It undergoes gradual degradation over time, which can affect its efficacy. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity, making it a promising candidate for drug development . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, where it is initially oxidized by cytochrome P450 enzymes and subsequently conjugated with glucuronic acid or sulfate . These metabolic transformations enhance its solubility and facilitate its excretion from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in modulating gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles .

Propriétés

IUPAC Name |

7-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWCUEYFSQKISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509743 | |

| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6980-11-6 | |

| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)